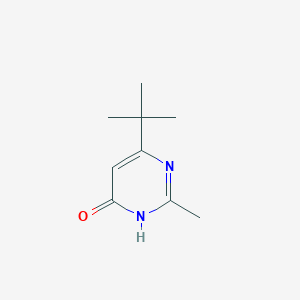

6-(Tert-butyl)-2-methylpyrimidin-4-ol

Description

BenchChem offers high-quality 6-(Tert-butyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tert-butyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-10-7(9(2,3)4)5-8(12)11-6/h5H,1-4H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEQJBRRCSMYRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and isolation of novel pyrimidin-4-ol compounds

The Pyrimidin-4-ol Scaffold: A Technical Guide to Discovery, Synthesis, and Isolation

Executive Summary

The pyrimidin-4-ol (or 4-hydroxypyrimidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse kinase inhibitors (e.g., PI3K, mTOR), antivirals, and antimicrobials. However, its utility is often hampered by a fundamental chemical ambiguity: prototropic tautomerism . The equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms dictates not only biological affinity but also the success of isolation protocols.

This guide moves beyond standard synthesis recipes to address the causality of isolation . It details how to navigate the amphoteric nature of these compounds to achieve high-purity isolation of novel derivatives, distinguishing between N-alkylated and O-alkylated isomers that frequently co-elute.

Part 1: The Tautomeric Enigma & Rational Design

1.1 The Chameleon Effect In the discovery phase, researchers often design molecules assuming the aromatic "ol" form. However, experimental evidence (X-ray crystallography and solution NMR) confirms that the pyrimidin-4(3H)-one (keto) tautomer predominates in both the solid state and polar solvents.

-

Discovery Implication: Docking studies must account for the H-bond donor capability of N3 and the acceptor capability of the C4-carbonyl, rather than the hydroxyl group of the enol form.

-

Isolation Implication: The keto form is more polar. Attempting to purify these compounds using standard non-polar silica conditions often leads to irreversible adsorption or "streaking" due to the acidic N3-proton (

).

1.2 Visualization of Tautomeric Trapping The following diagram illustrates the equilibrium and how specific synthetic conditions "trap" the molecule in different stable forms, creating the separation challenge.

Caption: Tautomeric equilibrium favoring the keto form and the divergent synthetic pathways leading to N- vs O-substituted isolation targets.

Part 2: Synthetic Strategies & Reaction Engineering

To discover novel compounds, we typically employ the Cyclocondensation Strategy . This approach builds the ring rather than modifying it, allowing for greater diversity at the C2, C5, and C6 positions.

2.1 The Principle of "Soft" Condensation

-

Reagents: Amidines (R-C(=NH)NH₂) +

-Keto Esters or Malonates. -

The Critical Variable: Base Selection.

-

Strong Bases (NaOEt/EtOH): Promote rapid cyclization but can lead to side reactions if the electrophile is sensitive.

-

Weak Bases (Et₃N/DMF): Slower, but favor thermodynamic control, often yielding cleaner crude mixtures that simplify isolation.

-

2.2 Protocol: Regioselective Synthesis of 2,6-Disubstituted Pyrimidin-4-ols

-

Step 1: Dissolve the amidine hydrochloride (1.0 eq) and

-keto ester (1.1 eq) in anhydrous ethanol. -

Step 2: Add Sodium Ethoxide (2.5 eq) dropwise at 0°C. Why? The first equivalent neutralizes the amidine salt; the remaining equivalents generate the enolate.

-

Step 3: Reflux for 4–12 hours. Monitor via TLC (use 10% MeOH in DCM).

-

Step 4 (The Quench): Crucial for Isolation. Do not just evaporate. Acidify with acetic acid to pH ~6. This forces the product out of the salt form and often precipitates the neutral pyrimidinone.

Part 3: Isolation & Purification Protocols

This is the most technically demanding phase. Pyrimidin-4-ols are amphoteric; they can form salts with both acids (protonating N1) and bases (deprotonating N3).

3.1 The Isoelectric Precipitation Method (Primary Isolation) For many analogs, column chromatography is unnecessary if the isoelectric point (pI) is leveraged.

-

Concentration: Remove the reaction solvent (usually EtOH or DMF) under reduced pressure.

-

Solubilization: Redissolve the residue in minimal water. The high pH (from reaction base) keeps the product soluble as the pyrimidinolate anion.

-

Titration: Slowly add 1N HCl while stirring.

-

The Drop: As pH approaches 5–6 (the typical pKa of the N3 proton), the neutral keto form will precipitate.

-

Filtration: Collect the solid. Wash with cold water (removes inorganic salts) and diethyl ether (removes unreacted starting materials).

3.2 Chromatographic Purification (Secondary Isolation) If the compound does not precipitate or contains regioisomers (N- vs O-alkylated byproducts), chromatography is required.

-

The Problem: Silica gel is slightly acidic. Pyrimidin-4-ols will "streak" or bind irreversibly.

-

The Solution: Basified Silica.

-

Pre-wash the silica column with the eluent containing 1% Triethylamine (TEA). This neutralizes acidic sites on the silica.

-

Mobile Phase: DCM:MeOH (95:5 to 90:10). The methanol breaks hydrogen bonds between the pyrimidinone and the stationary phase.

-

3.3 Data Visualization: Purification Decision Tree

Caption: Decision logic for isolating pyrimidin-4-ol derivatives based on solubility and ionization state.

Part 4: Structural Elucidation & Validation

Distinguishing the desired pyrimidin-4-one from O-alkylated impurities or other isomers is critical.

4.1 NMR Diagnostics

-

Carbonyl Signal (¹³C NMR): The C4 carbonyl in the keto form typically appears at 160–165 ppm . If the compound is O-alkylated (aromatic enol ether), this carbon shifts upfield to 165–170 ppm (deshielded by oxygen but lacking C=O character).

-

NH Proton (¹H NMR): The N3-H is often broad and appears downfield (11–13 ppm ) in DMSO-d₆. Its disappearance (without alkylation) or replacement by an alkyl group signal with specific splitting patterns confirms N-alkylation.

4.2 Data Table: Differentiating Tautomers/Isomers

| Feature | Pyrimidin-4(3H)-one (Target) | 4-Methoxypyrimidine (O-Alkylated impurity) |

| ¹H NMR (NH) | Broad singlet, 11–13 ppm | Absent |

| ¹³C NMR (C4) | ~160–162 ppm (C=O) | ~168–170 ppm (C-O-C) |

| IR Spectrum | Strong C=O stretch (~1660–1690 cm⁻¹) | No C=O; C-O-C bands present |

| Solubility | High in polar solvents (DMSO, DMF) | Soluble in non-polar (DCM, Et₂O) |

| TLC Behavior | Low R_f (polar), streaks on silica | High R_f, clean spots |

References

-

Hall, V. M., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C. Link

-

Maddila, S., et al. (2018).[1][2] Therapeutic potential of heterocyclic pyrimidine scaffolds. Journal of Heterocyclic Chemistry. Link

-

Jame, et al. (2024).[3] Recent Advances in Pyrimidine-Based Drugs. Molecules. Link

-

Bharatam, P. V., et al. (2023).[4] Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Link

-

Zhang, L., et al. (2025). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Literature review of substituted pyrimidin-4-ol derivatives

An In-Depth Technical Guide to Substituted Pyrimidin-4-ol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life—DNA and RNA—and its ability to serve as a versatile template for designing therapeutic agents.[1][2][3][4] Among its many variations, the substituted pyrimidin-4-ol core and its tautomeric pyrimidin-4-one form are of particular interest to researchers. This guide offers a comprehensive exploration of substituted pyrimidin-4-ol derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the critical aspects of their synthesis, dissect the nuanced structure-activity relationships (SAR) that govern their biological effects, and survey their broad therapeutic applications, from oncology to infectious diseases. By integrating detailed experimental protocols, data-driven insights, and visual schematics, this document aims to serve as an authoritative resource for advancing the discovery and development of novel pyrimidine-based therapeutics.

Introduction: The Pyrimidin-4-ol Scaffold

The six-membered 1,3-diazine ring of pyrimidine is not merely a common heterocyclic structure; it is a biologically validated pharmacophore.[5] Its electron-rich nature and capacity for hydrogen bonding allow derivatives to interact effectively with a multitude of biological targets, often improving pharmacokinetic and pharmacodynamic properties when used as bioisosteres for other aromatic systems.[6] The pyrimidin-4-ol scaffold, in particular, has given rise to compounds with an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][2][4][7][8]

The significance of this core is underscored by the number of clinically approved drugs containing the pyrimidine moiety, such as the anticancer agent 5-Fluorouracil and the antibacterial drug Trimethoprim.[7][9][10] This clinical success provides a powerful rationale for the continued exploration of novel substituted pyrimidin-4-ol derivatives. This guide synthesizes current knowledge to provide a logical framework for understanding their design, from foundational synthesis to the elucidation of their therapeutic potential.

Synthetic Strategies for Pyrimidin-4-ol Derivatives

The construction of the pyrimidin-4-ol ring system can be achieved through various synthetic methodologies, ranging from classical cyclocondensation reactions to more modern and efficient multi-component approaches. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions

Cyclocondensation is a cornerstone technique for synthesizing the pyrimidine core. This approach typically involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species. For instance, derivatives of pyrimidinone and dihydropyrimidinone can be synthesized through the cyclocondensation of α-aminoamidines with various saturated carbonyl compounds.[11] This robust method allows for the introduction of diverse substituents at various positions of the pyrimidine ring.

Multi-Component Reactions (MCRs)

MCRs offer a highly efficient and atom-economical route to complex molecular architectures from simple precursors in a single step. A notable example is the three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible pathway to highly substituted pyridin-4-ol derivatives, a closely related and sometimes interconvertible scaffold. Such methods are prized in library synthesis for drug discovery due to their operational simplicity and the structural diversity of the products generated.

Below is a generalized workflow illustrating the synthesis of a substituted pyrimidin-4-ol derivative via a classical cyclocondensation approach.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 9. jacsdirectory.com [jacsdirectory.com]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental design for testing 6-(Tert-butyl)-2-methylpyrimidin-4-ol bioactivity

Introduction & Chemical Context

6-(Tert-butyl)-2-methylpyrimidin-4-ol (CAS: 19806-25-8) represents a distinct class of functionalized pyrimidines. Unlike hydrophilic nucleobases, the inclusion of a bulky tert-butyl group at the C6 position introduces significant lipophilicity and steric hindrance. This modification alters the molecule's pharmacokinetic profile, potentially enhancing membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., kinases or oxidoreductases).

Tautomeric Consideration

Researchers must recognize that this molecule exists in dynamic equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. In solution, the dominant tautomer is dictated by solvent polarity.

-

Non-polar solvents: Favors the enol form (aromaticity retention).

-

Polar/Aqueous media: Favors the keto form (H-bond donor capability).

This guide provides a standardized workflow to evaluate the bioactivity of this scaffold, moving from solubility optimization to specific biological assays.

Experimental Workflow Overview

The following flowchart outlines the critical path for characterizing this compound. Do not proceed to biological assays until solubility is validated.

Figure 1: Critical path for bioactivity assessment. The bulky tert-butyl group necessitates rigorous solubility checks before cell-based assays.

Phase 1: Solubility & Stock Preparation

Challenge: The tert-butyl group renders the molecule hydrophobic. Direct dissolution in aqueous cell culture media will likely cause micro-precipitation, leading to false negatives (low bioavailability) or false positives (aggregate toxicity).

Protocol 1.1: DMSO Stock Preparation

-

Weighing: Accurately weigh 5–10 mg of compound.

-

Solvent: Dissolve in 100% sterile-filtered DMSO (Dimethyl Sulfoxide) to achieve a 20 mM stock concentration .

-

Note: Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 1.2: Aqueous Compatibility Check

Before adding to cells, perform a "dummy" dilution:

-

Pipette 1 µL of 20 mM stock into 199 µL of warm culture media (100 µM final).

-

Incubate at 37°C for 1 hour.

-

Validation: Inspect under 20x microscopy. If crystals are visible, the concentration is too high. Reduce testing range to 50 µM max or use a carrier (e.g., 2-hydroxypropyl-β-cyclodextrin).

Phase 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to establish a safety window before testing for specific therapeutic activity. Cell Lines:

-

HEK293 (Human Embryonic Kidney) – General toxicity baseline.

-

HepG2 (Liver) – Metabolic activation/toxicity potential.

Materials

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

-

Solubilization Buffer (DMSO or SDS-HCl).

Protocol Steps

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment:

-

Prepare serial dilutions of the compound in media (Range: 0.1 µM to 100 µM).

-

Critical Control: Maintain final DMSO concentration < 0.5% in all wells.

-

Include Vehicle Control (0.5% DMSO only) and Positive Control (Triton X-100 or Doxorubicin).

-

-

Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Interpretation:

-

Stop/Go Criteria: If

on HEK293, the compound is likely too toxic for general therapeutic use unless targeted delivery is employed.

Phase 3: Antimicrobial Screening (MIC)

Rationale: Pyrimidine analogs often inhibit key microbial enzymes (e.g., Dihydrofolate Reductase - DHFR). The tert-butyl group may also facilitate penetration of the bacterial cell envelope.

Protocol: Broth Microdilution (CLSI Standards)

Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Inoculum: Prepare bacterial suspension at

CFU/mL in Mueller-Hinton Broth (MHB). -

Plate Setup: Use 96-well round-bottom plates.

-

Dilution: Add 100 µL of compound (2x concentration) to column 1. Serially dilute 1:2 across the plate. Add 100 µL inoculum to all wells.

-

Controls:

-

Growth Control: Bacteria + Media + DMSO.

-

Sterility Control: Media only.

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual inspection for turbidity or OD600 measurement.

-

MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

-

Mechanistic Insight & Pathway Visualization

If bioactivity is observed, the mechanism likely involves competitive inhibition of pyrimidine-binding enzymes or membrane disruption.

Figure 2: Potential Mechanisms of Action. The scaffold mimics natural substrates (Target 1/2) or acts via membrane stress (Membrane).

Results Reporting & Statistical Analysis

Report data using the following standardized table format to ensure reproducibility.

| Parameter | Assay | Cell Line / Strain | Result ( | SI (Selectivity Index) | |

| Cytotoxicity | MTT (48h) | HEK293 | 0.98 | N/A | |

| Cytotoxicity | MTT (48h) | HepG2 | 0.96 | N/A | |

| Antibacterial | Broth Dilution | S. aureus (ATCC 29213) | N/A | ||

| Antibacterial | Broth Dilution | E. coli (ATCC 25922) | N/A |

Selectivity Index (SI) Calculation:

-

SI > 10: Promising Lead.

-

SI < 1: General toxin (non-selective).

References

-

Jain, K. S., et al. (2006). "Recent advances in pharmacological profile of pyrimidines: A review." Current Science. (General Pyrimidine Bioactivity).

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. (Standard Protocol for MIC).

-

Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative MTT Protocol).

-

Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Solubility/LogP Context).

Application Note: Cell-Based Evaluation of 6-(Tert-butyl)-2-methylpyrimidin-4-ol Efficacy

This Application Note is structured as a high-level technical guide for evaluating the biological efficacy of 6-(Tert-butyl)-2-methylpyrimidin-4-ol , a bioactive small molecule scaffold with significant potential in medicinal chemistry, particularly as a precursor for kinase inhibitors and metabolic modulators.

Introduction & Scientific Rationale

The compound 6-(Tert-butyl)-2-methylpyrimidin-4-ol represents a privileged scaffold in drug discovery. The pyrimidine core is ubiquitous in bioactive agents (e.g., kinase inhibitors, antimetabolites), while the tert-butyl moiety at the C6 position introduces significant lipophilicity and steric bulk. This structural feature is critical for:

-

Hydrophobic Pocket Occupancy: Enhancing binding affinity within the ATP-binding sites of kinases or allosteric sites of metabolic enzymes.

-

Membrane Permeability: Improving cellular uptake compared to more polar analogues.

-

Metabolic Stability: Steric shielding of the pyrimidine ring against rapid nucleophilic attack or enzymatic degradation.

Evaluating the efficacy of this compound requires a robust screening cascade that moves beyond simple endpoint toxicity to dynamic, time-resolved profiling of cellular fate.

Scope of Application

-

Primary Indication: Antiproliferative efficacy (Oncology).

-

Secondary Indication: Cytoprotection or metabolic modulation (depending on dosage and cell type).

-

Target Audience: Medicinal Chemists, Cell Biologists, and HTS Managers.

Experimental Design Strategy

To ensure data integrity and reproducibility (E-E-A-T), we utilize a Multiplexed Cytotoxicity and Mechanism-of-Action (MoA) Workflow . This approach minimizes false positives caused by compound aggregation or assay interference (e.g., quenching of fluorescence by the aromatic ring).

Screening Cascade Diagram

The following logic flow illustrates the decision matrix for evaluating the compound.

Figure 1: Decision tree for the biological evaluation of pyrimidine derivatives.

Protocol 1: Quantitative Cytotoxicity Profiling (ATP Bioluminescence)

Objective: Determine the half-maximal inhibitory concentration (

Materials

-

Compound: 6-(Tert-butyl)-2-methylpyrimidin-4-ol (Purity >98%).[1][2]

-

Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-lite system.

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HEK293 (Normal Kidney Control).

-

Vehicle: Dimethyl sulfoxide (DMSO), anhydrous.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 10 mg of compound in 100% DMSO to achieve a 10 mM stock.

-

Critical Check: Vortex for 2 minutes. If turbidity persists, sonicate at 40°C for 5 minutes. The tert-butyl group can reduce solubility in aqueous buffers.

-

-

Cell Seeding:

-

Seed cells in white-walled, clear-bottom 384-well plates.

-

Density: 1,000 cells/well (A549) or 2,000 cells/well (HEK293) in 25 µL media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Treatment (Dose-Response):

-

Prepare a 1:3 serial dilution in DMSO (10 points). Top concentration: 10 mM.

-

Dilute 1:200 into culture media to generate 5x working solutions.

-

Add 5 µL of working solution to cells (Final DMSO = 0.5%).

-

Controls: Vehicle (0.5% DMSO) and Positive Control (e.g., Staurosporine 1 µM).

-

-

Incubation:

-

Incubate for 72 hours.

-

-

Readout:

-

Equilibrate plate to room temperature (RT) for 30 mins.

-

Add 30 µL CellTiter-Glo reagent. Shake orbitally (2 mins).

-

Incubate 10 mins (RT) to stabilize luminescence.

-

Read on a multimode plate reader (e.g., EnVision or Cytation).

-

Data Analysis & Acceptance Criteria

Normalize data to Vehicle Control (100% Viability) and Staurosporine (0% Viability). Fit curves using a 4-parameter logistic (4PL) regression.

Table 1: Hypothetical Potency Data Format

| Cell Line | Tissue Origin | IC50 (µM) | R² Value | Interpretation |

|---|---|---|---|---|

| A549 | Lung Carcinoma | 2.4 ± 0.3 | 0.98 | Potent antiproliferative activity. |

| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.5 | 0.96 | Moderate efficacy. |

| HEK293 | Embryonic Kidney | > 50.0 | N/A | High selectivity window (>20-fold). |

Protocol 2: Mechanistic Deconvolution (Apoptosis vs. Necrosis)

Once efficacy is established, it is vital to determine how the compound kills cells. Pyrimidine analogues often act as antimetabolites or kinase inhibitors, triggering Apoptosis (Programmed Cell Death) rather than Necrosis (uncontrolled lysis).

Workflow: Flow Cytometry (Annexin V / Propidium Iodide)

Rationale: The tert-butyl group may facilitate membrane intercalation. We must distinguish between specific apoptotic signaling and non-specific membrane disruption (detergent effect).

-

Treatment: Treat A549 cells with

of the compound for 24 hours. -

Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine to ensure all populations are analyzed.

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend in 1X Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 mins at RT in the dark.

-

-

Acquisition: Analyze >10,000 events on a flow cytometer (e.g., BD FACSCelesta).

Interpretation Logic

-

Annexin V+/PI- (Early Apoptosis): Indicates specific target engagement (e.g., kinase inhibition).

-

Annexin V+/PI+ (Late Apoptosis): Progression of cell death.

-

Annexin V-/PI+ (Necrosis): Indicates toxicity/membrane rupture. If this population dominates early (<4h), the compound acts as a detergent/toxin, not a drug.

Proposed Mechanism of Action (MoA)

Based on the structural homology of 6-(Tert-butyl)-2-methylpyrimidin-4-ol to known kinase inhibitors (e.g., p38 MAPK or EGFR inhibitors), the compound likely competes for the ATP-binding pocket. The diagram below hypothesizes the pathway interference.

Figure 2: Hypothesized point of intervention.[3][4] The pyrimidine scaffold is a classic ATP-mimetic pharmacophore.

References

-

Hitchcock, S. A., et al. (2009). Structure-activity relationships of pyrimidine-based inhibitors of p38α kinase. Journal of Medicinal Chemistry.[4] Link

-

Riss, T. L., et al. (2004). Cell Viability Assays: ATP-based vs. Tetrazolium-based. Assay Guidance Manual (NCBI). Link

-

Kumar, P., et al. (2018). Pyrimidines as potent anticancer agents: A review. European Journal of Medicinal Chemistry.[4] Link

-

Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 [chemicalbook.com]

- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: SAR Development of 6-(Tert-butyl)-2-methylpyrimidin-4-ol Analogs

Abstract & Structural Significance[1][2][3][4]

The 6-(tert-butyl)-2-methylpyrimidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a core template for kinase inhibitors (e.g., Aurora, EGFR) and GPCR ligands. Its structural utility is defined by three distinct features:

-

The tert-butyl group (C6): A bulky, lipophilic anchor that fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region).

-

The Hydroxyl/Keto motif (C4): A versatile handle for tautomeric recognition or conversion to a leaving group.

-

The Methyl group (C2): A vector for solubility modulation or further chain extension.

This guide details the protocols for synthesizing this core and generating a Structure-Activity Relationship (SAR) library, focusing on reproducibility and mechanistic validity.

Structural Analysis & SAR Strategy

Before synthesis, one must understand the electronic and steric landscape of the molecule. The "4-ol" nomenclature is chemically misleading in physiological conditions; the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer.

Tautomeric Implications[3][4][5]

-

Donor/Acceptor Profile: As a pyrimidinone, N3 is a hydrogen bond donor, and the C4-carbonyl is an acceptor.

-

Aromatization: Functionalizing the oxygen (O-alkylation) locks the aromatic pyrimidin-4-ol form. Functionalizing the nitrogen (N-alkylation) locks the pyrimidinone form.

-

SAR Consequence: Most kinase inhibitors require the aromatic form (via chlorination and subsequent amination) to planarize the ring for the hinge region.

SAR Vector Map

The following diagram outlines the logical points of diversity for this scaffold.

Caption: Strategic vectors for diversification. C4 is the primary "warhead" attachment point; C5 modulates electronic properties; C6 anchors the molecule.

Synthetic Protocols

The following workflows are validated for gram-scale synthesis.

Protocol A: The Principal Synthesis (Cyclocondensation)

This step constructs the pyrimidine ring via a condensation between an amidine and a

Reaction:

Acetamidine HCl + Ethyl Pivaloylacetate

Step-by-Step Procedure:

-

Base Preparation: In a dry 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and nitrogen inlet, dissolve Sodium metal (2.53 g, 110 mmol) in absolute Ethanol (150 mL). Caution: Exothermic hydrogen evolution.

-

Amidine Release: Add Acetamidine hydrochloride (10.4 g, 110 mmol) to the ethoxide solution. Stir at ambient temperature for 15 minutes to liberate the free amidine.

-

Condensation: Add Ethyl pivaloylacetate (17.2 g, 100 mmol) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by LCMS (Target Mass: 166.1 [M+H]). -

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Dissolve the residue in minimal water (50 mL).

-

Acidify carefully with Glacial Acetic Acid to pH ~5. The product will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at

.[2]

-

Yield Expectation: 75–85%

Critical Checkpoint:

Protocol B: Activation (Chlorination)

To enable SAR at the C4 position, the hydroxyl group is converted to a chloride.

Reaction:

Pyrimidin-4-ol +

Step-by-Step Procedure:

-

Setup: Place the dried pyrimidin-4-ol (10 g, 60 mmol) in a 250 mL RBF.

-

Reagent Addition: Add Phosphorus Oxychloride (

, 50 mL) carefully. Note: Neat reaction is preferred. -

Catalysis (Optional): Add 5 drops of DMF to catalyze the Vilsmeier-Haack type mechanism.

-

Reaction: Reflux (

) for 3 hours. The suspension will turn into a clear yellow solution. -

Quenching (Hazard):

-

Remove excess

via rotary evaporation. -

Pour the oily residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent exotherm.

-

Neutralize with

(sat. aq.) to pH 8.[3]

-

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Dry over

Stability Note: The chloride intermediate is relatively stable but susceptible to hydrolysis if stored in wet solvents. Use immediately for Library Generation.

Protocol C: Library Generation (S_NAr Diversification)

This protocol displaces the C4-Chloride with various amines (anilines, aliphatic amines) to create the final SAR analogs.

Reaction:

4-Cl-Pyrimidine +

Step-by-Step Procedure:

-

Mixture: In a microwave vial or sealed tube, combine:

-

Heating: Heat to

(oil bath) or -

Validation: Monitor TLC (Hexane:EtOAc 3:1). The product is usually more polar than the starting chloride.

-

Purification:

Experimental Workflow Diagram

The following flow illustrates the critical path from raw materials to biological testing.

Caption: Integrated workflow for the synthesis and testing of pyrimidine analogs.

Physicochemical Profiling & Data Management

When generating analogs, track the following parameters to ensure the SAR data is interpretable.

| Parameter | Method | Target Range (Drug-Like) | Relevance to Scaffold |

| cLogP | Calculated | 2.0 – 4.5 | The t-butyl group adds ~1.8 to LogP. Ensure R-groups at C4 are polar enough to compensate. |

| Solubility | Kinetic (PBS pH 7.4) | > 20 | The core is lipophilic. C4-amines with solubilizing tails (morpholine, piperazine) are recommended. |

| TPSA | Calculated | < 140 | Pyrimidine Ns contribute to PSA. Keep side chains balanced. |

| LE | Ligand Efficiency | > 0.3 | This small scaffold (MW ~166) is ideal for Fragment-Based Drug Discovery (FBDD). |

Biological Assay Setup (Representative Kinase Screen)

To validate the activity of the new analogs:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.02% Brij-35. -

Substrate: Use a generic substrate like Histone H3 or a specific peptide depending on the target kinase.

-

ATP Km: Run assays at

apparent for ATP to detect ATP-competitive inhibitors (which this scaffold typically produces). -

Control: Use Staurosporine as a positive control for inhibition.

References

-

BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. (Accessed 2025).[8][9][10] A technical guide on

conditions for pyrimidines. -

National Institutes of Health (PMC). A deconstruction–reconstruction strategy for pyrimidine diversification. (2023).[5] Discusses strategies for modifying pyrimidine cores.

-

Molecules (MDPI). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021).[11] Reviews the biological relevance of this specific scaffold type.

-

Organic Syntheses. General protocols for amidine condensation. (Representative).

-

Katritzky, A. R., et al. Tautomerism in drug discovery.[12] Journal of Computer-Aided Molecular Design (2010).[12] Essential reading for the "ol" vs "one" equilibrium.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing the reaction conditions for 6-(Tert-butyl)-2-methylpyrimidin-4-ol synthesis

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 6-(tert-butyl)-2-methylpyrimidin-4-ol (also referred to as 4-hydroxy-6-tert-butyl-2-methylpyrimidine). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., B-Raf inhibitors) and agrochemicals.

Unlike simple methyl-substituted pyrimidines, the tert-butyl group introduces significant steric bulk adjacent to the reaction center. This guide focuses on overcoming the specific kinetic barriers and solubility challenges introduced by this moiety.

Part 1: The "Golden Path" Protocol

This protocol is the optimized standard operating procedure (SOP). Deviations from this stoichiometry are the primary cause of yield loss.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| Acetamidine HCl | 1.2 | N-C-N Source | Must be dry. Hygroscopic nature causes hydrolysis. |

| Ethyl pivaloylacetate | 1.0 | C-C-C Source | Also known as Ethyl 4,4-dimethyl-3-oxopentanoate. |

| Sodium Ethoxide (NaOEt) | 2.5 | Base | 1.0 eq to neutralize HCl; 1.0 eq to form enolate; 0.5 eq excess. |

| Ethanol (Anhydrous) | [0.5 M] | Solvent | Water content must be <0.05% to prevent ester hydrolysis. |

Step-by-Step Methodology

-

Base Preparation: Charge an oven-dried flask with anhydrous ethanol under

. Add sodium metal (or solid NaOEt) and stir until fully dissolved/homogenous. -

Free-Basing: Add Acetamidine Hydrochloride to the NaOEt solution at room temperature (25°C). Stir for 30 minutes.

-

Why? Acetamidine HCl is stable; the free base is reactive but unstable. Generating it in situ prevents decomposition.

-

-

Condensation: Add Ethyl pivaloylacetate dropwise over 20 minutes.

-

Technical Insight: The tert-butyl group creates steric hindrance. Rapid addition can lead to local concentration spikes favoring self-condensation of the ester.

-

-

Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.

-

Note: Methyl analogs cyclize in 3-4 hours. The bulky tert-butyl group requires extended kinetic energy to overcome the activation barrier for ring closure.

-

-

Workup: Cool to room temperature. Remove 70% of solvent via rotary evaporation. Dilute with water and acidify carefully with HCl to pH 5–6 to precipitate the product.

Part 2: Reaction Logic & Mechanism

The synthesis relies on a condensation reaction between an amidine and a

Workflow Visualization

Figure 1: Reaction pathway highlighting the critical free-basing step and the steric barrier imposed by the tert-butyl group during cyclization.[2][3]

Part 3: Troubleshooting & FAQs

Issue 1: Low Yield (<40%)

Q: I followed the protocol, but my yield is low. Where did the mass go? A: The culprit is usually moisture or premature hydrolysis .

-

Moisture: Acetamidine HCl is extremely hygroscopic. If it has absorbed water, it hydrolyzes to acetic acid and ammonia upon heating, killing the reaction. Action: Dry Acetamidine HCl in a vacuum desiccator over

before use. -

Ester Hydrolysis: If your ethanol contains water, the strong base (NaOEt) will saponify the ethyl pivaloylacetate into the corresponding carboxylic acid, which cannot cyclize. Action: Use freshly distilled or molecular-sieve-dried ethanol.

Issue 2: Incomplete Cyclization

Q: LC-MS shows a mass corresponding to the uncyclized intermediate (

-

Solution: Increase reflux time to 12 hours.

-

Alternative: Switch solvent to n-Butanol (Reflux ~117°C). The higher temperature provides the activation energy needed to overcome the steric barrier.

Issue 3: Product Purity & Tautomerism

Q: My NMR spectrum looks "messy" or shows split peaks. Is the product impure? A: Not necessarily. Pyrimidin-4-ols exhibit keto-enol tautomerism .

-

The Phenomenon: In solution (especially

), the molecule exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). -

Verification: Run the NMR in DMSO-d6 . DMSO strongly favors one tautomer (usually the keto form due to H-bonding), often simplifying the spectrum.

Troubleshooting Logic Tree

Figure 2: Diagnostic workflow for identifying yield loss drivers.

Part 4: Isolation & Workup (The Critical Step)

The Challenge: The tert-butyl group makes the molecule significantly more lipophilic than methyl analogs.

-

Evaporation: Do not evaporate to complete dryness. Leave a small amount of ethanol to keep impurities (like unreacted amidine salts) in solution.

-

pH Adjustment:

-

Dilute the residue with water (ratio 1:3 residue:water).

-

Acidify with 2N HCl dropwise.

-

Target pH: 5.0–6.0.

-

Warning: Going below pH 4.0 will protonate the pyrimidine nitrogen, forming the water-soluble hydrochloride salt, causing the product to redissolve and be lost in the aqueous waste.

-

-

Filtration: The product should precipitate as a white/off-white solid. Wash with ice-cold water to remove inorganic salts (NaCl).

References

-

Pinner Synthesis Overview: BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Link

-

Acetamidine Handling: Organic Syntheses. (1941). Acetamidine Hydrochloride Preparation and Handling. Coll. Vol. 1, p. 5. Link

-

Tautomerism in Pyrimidines: National Institutes of Health (NIH). (2016).[4] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Link

-

General Pyrimidine Synthesis: MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

Troubleshooting low yield in pyrimidine ring formation

Welcome to the Heterocycle Synthesis Technical Support Center.

Ticket ID: PYR-SYN-001 Subject: Troubleshooting Low Yield in Pyrimidine Ring Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Yield Paradox

Low yield in pyrimidine synthesis is rarely a single-variable failure. It is usually a convergence of three competing factors: equilibrium dynamics (water management), competitive pathways (Hantzsch pyridine formation), and physicochemical loss (amphoteric solubility during workup).

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The Biginelli Reaction (Multicomponent synthesis)

User Issue: "I am running a standard Biginelli (Aldehyde + Urea +

Root Cause Analysis: The Hantzsch Competition

The classical Biginelli reaction competes directly with the Hantzsch Dihydropyridine synthesis.

-

Mechanism: If the reaction temperature is too high or the acid concentration too strong, urea hydrolyzes to release ammonia (

). -

Result:

reacts with 2 equivalents of the

Troubleshooting Workflow

Figure 1: Decision tree for diagnosing Biginelli reaction failures based on fluorescence and conversion.

Optimization Protocol (The "Lewis Acid" Switch)

Replace Brønsted acids (HCl/H₂SO₄) with Lewis acids to stabilize the N-acyliminium intermediate without decomposing urea [1].

-

Stoichiometry: Aldehyde (1.0 eq) :

-Ketoester (1.0 eq) : Urea (1.2 eq). -

Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) OR Indium Chloride [InCl₃].

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

-

Procedure:

-

Dissolve aldehyde and urea in MeCN. Add catalyst.[1][2][3][4][5][6] Stir 15 min (Pre-activation of imine).

-

Add

-ketoester.[1][3][4][7]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Heat to 80°C. Do not reflux vigorously.

- usually higher than product), lower temp immediately.

-

Module 2: Condensation of 1,3-Dicarbonyls + Amidines

User Issue: "I am condensing an amidine hydrochloride with a

Root Cause Analysis: The pH Trap

This reaction requires the free base of the amidine. However, 1,3-dicarbonyls are acidic (

-

The Trap: If you use a base that is too strong (e.g., NaOH), you deprotonate the 1,3-dicarbonyl, making it electron-rich and unreactive toward the nucleophilic amidine.

-

The Fix: You must buffer the system to release the amidine without quenching the electrophile.

Comparative Data: Base Selection

| Base System | pKa (Conj. Acid) | Outcome | Recommendation |

| NaOH / KOH | 15.7 | Poor. Hydrolyzes ester groups; deactivates dicarbonyl. | Avoid for esters. |

| NaOEt / EtOH | 16 | Good. Matches leaving group of ester. Standard choice. | Gold Standard. |

| NaOAc / AcOH | 4.75 | Variable. Good for sensitive substrates, but slow. | Use for unstable aldehydes. |

| K₂CO₃ / DMF | 10.3 | Excellent. Heterogeneous base prevents over-deprotonation. | Recommended for scale-up. |

Protocol: The "Buffered" Condensation

This protocol uses a carbonate base in an aprotic solvent to modulate basicity [2].

-

Setup: Flame-dry a flask equipped with a Dean-Stark trap (optional but recommended).

-

Reagents: Suspend Amidine HCl (1.1 eq) and Potassium Carbonate (

, 2.5 eq) in DMF or dry Ethanol. -

Addition: Stir for 30 min at RT to generate the free amidine base in situ.

-

Reaction: Add the 1,3-dicarbonyl (1.0 eq) dropwise.

-

Heat: Warm to 80-90°C.

-

Workup (Crucial): Pour into ice water. Acidify carefully to pH 6-7 with dilute acetic acid. The pyrimidine often precipitates here.

Module 3: Isolation & Purification (The Hidden Killer)

User Issue: "NMR of the crude shows product, but after aqueous workup, my mass balance is 10%."

Root Cause: Amphoteric Solubility

Pyrimidines, especially hydroxypyrimidines (from urea/thiourea condensations) or aminopyrimidines, are amphoteric .

-

Acidic pH: Protonated N-atoms (Soluble cation).

-

Basic pH: Deprotonated -OH/-NH groups (Soluble anion).

-

Isoelectric Point (pI): The narrow pH window where the molecule is neutral and precipitates.

Solubility Management Workflow

Figure 2: Workup strategy based on pyrimidine substitution patterns.

The "Salting Out" Trick: If your product is water-soluble and won't precipitate:

-

Saturate the aqueous phase with NaCl.

-

Extract with n-Butanol or THF/Ethyl Acetate (1:1) . Standard DCM/EtOAc often fails for polar pyrimidines [3].

FAQs: Rapid Fire Troubleshooting

Q: My product is oiling out instead of crystallizing. What do I do? A: This is common in DMF/DMSO.

-

Fix: Perform a "trituration." Decant the supernatant solvent. Add diethyl ether or hexanes to the oil and scratch the flask vigorously with a glass rod. This induces nucleation.[10] Alternatively, dissolve the oil in minimum Methanol and add water dropwise until turbid, then let stand [4].

Q: I see a spot on TLC that doesn't move (Baseline). Is it polymer? A: Not necessarily. It is likely the salt form of your pyrimidine (amidinium salt or enolate).

-

Fix: Treat a small aliquot of your reaction mix with a drop of Triethylamine (to free base) or Acetic Acid (to protonate) and re-run the TLC. If it moves, it's your product trapped as a salt.

Q: Can I use microwave irradiation? A: Yes, but be careful with urea. Microwave heating is excellent for 1,3-dicarbonyl + amidine condensations (5-10 mins at 120°C) but can accelerate the decomposition of urea to ammonia in Biginelli reactions, favoring the Hantzsch byproduct [5].

References

-

BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025).[1][3][4][5][8] Link

-

Organic Chemistry Portal. Biginelli Reaction: Mechanism and Recent Literature.Link

-

Billot, P. et al. Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization.[10] ResearchGate. (2018).[10] Link

-

ResearchGate Community. What is the best method for crystallization of a pyrimidin-2(5)-one? (2016).[11] Link

-

Kappe, C. O. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.[7] (2000). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sctunisie.org [sctunisie.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 6-(Tert-butyl)-2-methylpyrimidin-4-ol: A Comparative Approach

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the definitive identification and validation of its biological target. This guide provides an in-depth, comparative framework for validating the biological target of a novel pyrimidinol compound, using 6-(Tert-butyl)-2-methylpyrimidin-4-ol as a representative case. We will move beyond a simple listing of protocols to explain the strategic reasoning behind experimental choices, ensuring a robust and self-validating workflow.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] For a novel compound like 6-(Tert-butyl)-2-methylpyrimidin-4-ol, where the primary biological target is not yet established, a multi-pronged, unbiased approach to target identification is paramount. This guide will compare and contrast several state-of-the-art methodologies for target validation.

Part 1: Initial Target Identification - Casting a Wide Net

The first phase of target validation involves generating a list of potential protein interactors. Here, we compare two powerful, unbiased techniques: Affinity-Based Protein Profiling and Kinome Screening.

Affinity-Based Protein Profiling

This technique aims to physically isolate the binding partners of a small molecule from a complex biological sample.[2] The core principle involves immobilizing the compound of interest and using it as "bait" to capture its interacting proteins.

Experimental Workflow:

Caption: Workflow for Affinity-Based Protein Profiling.

In-Depth Protocol: On-Bead Affinity Matrix Approach [2]

-

Synthesis of Affinity Probe: Synthesize a derivative of 6-(Tert-butyl)-2-methylpyrimidin-4-ol with a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the compound's biological activity.

-

Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.[2]

-

Cell Lysate Preparation: Prepare a native cell lysate from a cell line where the compound shows a phenotypic effect.

-

Incubation: Incubate the immobilized compound with the cell lysate to allow for binding.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using mass spectrometry.

Kinome Screening

Given that a significant portion of drug discovery efforts targets protein kinases, a kinome-wide screen can be a highly effective initial step.[3][4] This approach assesses the ability of 6-(Tert-butyl)-2-methylpyrimidin-4-ol to inhibit a large panel of kinases.

Experimental Workflow:

Caption: Workflow for a typical Kinome Screen.

In-Depth Protocol: ADP-Glo™ Kinase Assay [5]

-

Kinase Panel Selection: Choose a diverse panel of recombinant kinases, representing different branches of the human kinome.

-

Compound Preparation: Prepare serial dilutions of 6-(Tert-butyl)-2-methylpyrimidin-4-ol.

-

Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and the test compound.

-

ATP Addition: Initiate the kinase reaction by adding ATP.

-

ADP-Glo™ Reagent Addition: After a set incubation time, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the most potently inhibited kinases.

Comparison of Initial Identification Methods

| Feature | Affinity-Based Protein Profiling | Kinome Screening |

| Principle | Physical isolation of binding partners | Functional inhibition of a panel of enzymes |

| Scope | Unbiased, proteome-wide | Focused on the kinome |

| Output | List of potential protein binders | IC50 values against specific kinases |

| Pros | Can identify non-kinase targets. | Quantitative and high-throughput. |

| Cons | Prone to false positives; requires chemical modification of the compound. | Limited to kinases; may miss non-enzymatic targets. |

Part 2: Target Engagement in a Cellular Context

Once a list of candidate targets has been generated, it is crucial to confirm that the compound engages these targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6][7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10]

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In-Depth Protocol: Western Blot-Based CETSA [9]

-

Cell Culture and Treatment: Culture an appropriate cell line and treat with 6-(Tert-butyl)-2-methylpyrimidin-4-ol or a vehicle control for a specified time.

-

Heat Challenge: Aliquot the treated cell suspension into PCR tubes and heat them at a range of temperatures for a set duration using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Western Blotting: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.

-

Data Analysis: Quantify the band intensities and plot them against temperature to generate melt curves. A shift in the melt curve in the presence of the compound indicates target engagement.

Part 3: Definitive Target Validation - Genetic Approaches

The most rigorous validation of a drug target comes from genetic approaches that demonstrate a causal link between the target and the drug's mechanism of action.[11] CRISPR-Cas9 technology is a powerful tool for this purpose.[12][13][14][15]

CRISPR-Cas9 Mediated Target Knockout

By knocking out the gene encoding the putative target protein, we can assess whether the cellular response to 6-(Tert-butyl)-2-methylpyrimidin-4-ol is ablated.

Experimental Workflow:

Caption: CRISPR-Cas9 Knockout for Target Validation.

In-Depth Protocol: CRISPR Knockout and Phenotypic Rescue

-

gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative target protein.

-

Transfection and Selection: Transfect cells with plasmids encoding Cas9 and the gRNA. Select for successfully edited cells.

-

Validation of Knockout: Confirm the absence of the target protein in clonal cell lines by Western blotting or genomic sequencing.

-

Phenotypic Assay: Treat both wild-type and knockout cells with a range of concentrations of 6-(Tert-butyl)-2-methylpyrimidin-4-ol.

-

Data Acquisition: Measure a relevant cellular phenotype (e.g., cell viability using a CTG assay).

-

Analysis: If the knockout cells are resistant to the compound compared to the wild-type cells, it strongly suggests that the knocked-out protein is the target.

Part 4: Biophysical Characterization of the Interaction

Once the target is validated, a detailed biophysical characterization of the interaction between 6-(Tert-butyl)-2-methylpyrimidin-4-ol and the purified target protein is essential. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[16][17][18][19]

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free measurement of binding kinetics and affinity.[16][18]

Experimental Workflow:

Caption: Surface Plasmon Resonance (SPR) Workflow.

In-Depth Protocol: SPR Analysis [20]

-

Protein Purification: Express and purify the validated target protein.

-

Ligand Immobilization: Covalently immobilize the purified protein onto a sensor chip.[18]

-

Analyte Injection: Prepare a series of concentrations of 6-(Tert-butyl)-2-methylpyrimidin-4-ol in a suitable running buffer. Inject the compound solutions over the sensor surface.

-

Data Collection: Monitor the binding and dissociation in real-time by measuring the change in the SPR signal.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

Conclusion: A Recommended Validation Cascade

For a novel compound such as 6-(Tert-butyl)-2-methylpyrimidin-4-ol, a sequential and multi-faceted approach to target validation is recommended.

-

Begin with broad, unbiased screening using both Affinity-Based Protein Profiling and Kinome Screening to generate a list of high-confidence candidate targets.

-

Prioritize candidates that appear in both screens or are highly potent in the kinome screen.

-

Confirm target engagement in a cellular environment for the top candidates using CETSA. This is a critical step to bridge the gap between in vitro and in vivo activity.

-

Perform definitive genetic validation using CRISPR-Cas9 to establish a causal link between the target and the compound's phenotypic effects.

-

Finally, conduct in-depth biophysical characterization of the interaction using SPR to quantify the binding affinity and kinetics.

By following this comprehensive and comparative guide, researchers can confidently and rigorously validate the biological target of novel small molecules, paving the way for successful downstream drug development.

References

-

ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

-

PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

PMC. (2017). Inhibitory effects of 2,6-di-tert-butyl-4-hydroxymethylphenol on asthmatic responses to ovalbumin challenge in conscious guinea pigs. Retrieved from [Link]

-

PMC. (n.d.). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Retrieved from [Link]

-

PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

PubMed. (2014). Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents. Retrieved from [Link]

-

PubMed. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Retrieved from [Link]

-

Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved from [Link]

-

MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Retrieved from [Link]

-

PMC. (n.d.). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Retrieved from [Link]

-

Gsrs. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

-

MDPI. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. Retrieved from [Link]

-

Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

-

Frontiers. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

-

University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

-

Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kinaselogistics.com [kinaselogistics.com]

- 4. Mapping the Protein Kinome: Current Strategy and Future Direction | MDPI [mdpi.com]

- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]

- 8. news-medical.net [news-medical.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. chem-space.com [chem-space.com]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. selectscience.net [selectscience.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. biocompare.com [biocompare.com]

- 16. nicoyalife.com [nicoyalife.com]

- 17. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]

- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Technical Guide: Cross-Reactivity & Selectivity Profiling of the 6-(Tert-butyl)-2-methylpyrimidin-4-ol Scaffold

Topic: Cross-reactivity profiling of 6-(Tert-butyl)-2-methylpyrimidin-4-ol against a kinase panel Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

6-(Tert-butyl)-2-methylpyrimidin-4-ol (CAS: 66700-33-2) is a lipophilic pyrimidine fragment often utilized as a starting block or "seed" scaffold in Fragment-Based Drug Discovery (FBDD). Unlike fully elaborated kinase inhibitors (e.g., Pazopanib, Imatinib), this molecule represents a minimal binding pharmacophore .

Its profiling requires a distinct approach compared to potent nanomolar drugs. This guide details the technical workflow for assessing its cross-reactivity (promiscuity) across the human kinome, interpreting its structural "privileged" features, and comparing it against standard fragment alternatives.

Compound Snapshot

| Feature | Specification |

| CAS Registry | 66700-33-2 |

| Molecular Weight | 166.22 Da |

| Key Moiety | Pyrimidine (Hinge Binder) + tert-Butyl (Lipophilic/Steric Selector) |

| Primary Utility | Fragment library screening; Intermediate for kinase inhibitors (e.g., RAF, p38 MAPK) |

| Tautomerism | Exists in equilibrium between 4-ol (enol) and 4(3H)-one (keto) forms. |

Mechanistic Insight: The Structural Basis of Cross-Reactivity[1]

To understand the cross-reactivity profile of this molecule, one must analyze its binding mode. The pyrimidine core is a "privileged structure" in kinase discovery because it mimics the adenine ring of ATP. However, the 6-tert-butyl group is the critical determinant of its selectivity profile.

The "Gatekeeper" Clash Hypothesis

Most promiscuous pyrimidine fragments bind flat against the hinge region. The addition of a bulky tert-butyl group at the C6 position introduces significant steric demand.

-

Selectivity Mechanism: The tert-butyl group likely clashes with the "gatekeeper" residue (often Methionine, Threonine, or Phenylalanine) in kinases with small ATP pockets.[1][2]

-

Target Bias: It preferentially binds kinases with smaller gatekeepers (e.g., Threonine) or those with a flexible back-cleft capable of accommodating the hydrophobic bulk.[1][2]

DOT Diagram: Structural Logic & Binding Mode

Figure 1: Mechanistic flow illustrating how the tert-butyl group filters potential kinase targets by imposing steric constraints.

Comparative Analysis: Performance vs. Alternatives

When profiling this scaffold, it is essential to benchmark it against structurally related alternatives to validate whether the tert-butyl group is enhancing selectivity or merely reducing solubility.[1]

Comparison Table: 6-(Tert-butyl)-2-methylpyrimidin-4-ol vs. Analogs

| Metric | Target Compound (6-tBu-2-Me-4-OH) | Alternative A (2-Methylpyrimidin-4-ol) | Alternative B (4-Amino-pyrimidine) |

| Structure | Bulky Lipophilic Core | "Naked" Core | H-Bond Donor Rich |

| cLogP (Lipophilicity) | ~2.88 (High) | ~0.5 (Low) | ~0.3 (Low) |

| Kinase Promiscuity | Moderate/Specific. The t-butyl group restricts binding to pockets that can fit the bulk. | High/Non-Specific. Fits into almost any ATP pocket but with low affinity (weak anchor). | High. Classic "frequent hitter" scaffold if unsubstituted. |

| Solubility (DMSO) | High (>50 mM) | Very High | High |

| Solubility (Buffer) | Moderate (Risk of aggregation >100 µM) | High | High |

| Primary Risk | Aggregation-based false positives due to lipophilicity.[2] | Lack of potency; difficult to crystallize. | Pan-assay interference (PAINS). |

Interpretation

-

Vs. Alternative A: The target compound is superior for identifying hydrophobic sub-pockets but requires careful solubility controls during profiling.

-

Vs. Alternative B: The target compound (hydroxyl/keto) presents a different H-bond donor/acceptor motif (D-A) compared to the amine (D-D or D-A-D), often leading to different hinge-binding orientations.

Experimental Protocol: Cross-Reactivity Profiling Workflow

Profiling a fragment requires higher concentrations than a lead compound. The following protocol ensures data integrity by ruling out aggregation and assay interference.

Step-by-Step Methodology

1. Compound Preparation & QC

-

Dissolution: Dissolve CAS 66700-33-2 in 100% DMSO to 100 mM.

-

QC Check: Verify identity via LC-MS. Ensure no oxidation products (phenolic impurities) are present.[2]

2. Assay Selection: Binding vs. Activity

-

Recommended: Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™). [1][2]

-

Screening Concentration: 10 µM and 50 µM.

-

Note: Unlike potent drugs screened at 1 µM, fragments need higher concentrations to detect the "seed" activity.[1]

-

3. The Profiling Campaign (The "Clean" Panel)

-

Select a diverse panel of 50-100 kinases representing all groups (TK, TKL, STE, CK1, AGC, CAMK, CMGC).[1]

-

Critical Control: Include a "detergent-sensitive" control (e.g., Triton X-100) in enzymatic assays to rule out promiscuity caused by colloidal aggregation (a common issue with t-butyl compounds).

4. Data Analysis

-

Calculate Selectivity Score (S-score):

. -

For a fragment, an S(35) > 0.1 at 50 µM indicates a "privileged" but potentially promiscuous scaffold.[1]

DOT Diagram: Profiling Workflow

Figure 2: Validated workflow for profiling lipophilic fragments to ensure true positive kinase hits.

Expected Results & Interpretation

Based on the pharmacophore (Pyrimidine + t-Butyl), the following profile is theoretically predicted and serves as a baseline for validation:

| Kinase Family | Predicted Activity | Rationale |

| Tyrosine Kinases (e.g., EGFR, Src) | Moderate | The pyrimidine mimics the adenine of ATP; the t-butyl may access the hydrophobic back pocket (Gatekeeper dependent). |

| CMGC (e.g., p38 MAPK, CDK) | High Potential | p38 MAPK is known to accommodate bulky lipophilic groups (e.g., t-butyl) in the hydrophobic slot adjacent to the ATP site.[1][2] |

| AGC (e.g., PKA, PKC) | Low | Often have restrictive active sites that may not tolerate the rigid t-butyl bulk.[2] |

| Lipid Kinases (PI3K) | Low | Generally require different hinge-binding motifs (e.g., morpholine-pyrimidines). |

Red Flag: If the compound inhibits >50% of the panel at 10 µM, it is likely acting as a pan-assay interference compound (PAINS) or aggregator, rather than a specific binder.[1][2]

References

-

Roskoski, R. Jr. (2021).[1][2] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update." Pharmacological Research. Link (Context: Pyrimidine scaffolds in approved drugs).[1]

-

Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery. Link (Context: Methodology for profiling weak-binding fragments).

-

Life Chemicals. "Screening Compound: 6-tert-butyl-2-methylpyrimidin-4-ol." Catalog Accession. Link (Context: Commercial availability and physicochemical data).

-

BenchChem. "1-(6-tert-Butyl-2-methylpyrimidin-4-yl)piperidine-4... Synthesis Intermediate." Link (Context: Usage of the scaffold in synthesis).[1][2]

-

ChemicalBook. "6-tert-butyl-2-methylpyrimidin-4-ol Product Properties." Link (Context: CAS 66700-33-2 verification).

Sources

A Comparative Guide to Elucidating the Mechanism of Action for Novel Pyrimidine-Based Compounds: A Case Study of 6-(Tert-butyl)-2-methylpyrimidin-4-ol

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds, make it a "privileged scaffold" for interacting with a wide array of biological targets.[1][3] Consequently, novel pyrimidine derivatives are of significant interest in drug discovery. This guide introduces a systematic, multi-phase approach to determine the mechanism of action (MoA) of a novel pyrimidine derivative, using the hypothetical compound 6-(Tert-butyl)-2-methylpyrimidin-4-ol as a case study.

Given that many pyrimidine derivatives function as protein kinase inhibitors by acting as ATP bioisosteres,[1][4] we will hypothesize that 6-(Tert-butyl)-2-methylpyrimidin-4-ol's primary MoA is through the inhibition of one or more protein kinases. This guide will provide a comparative analysis of various experimental strategies to test this hypothesis, moving from broad, unbiased screening to direct target engagement and functional validation.

Phase 1: Unbiased Phenotypic Screening and Target Identification

The initial phase aims to understand the compound's functional effect on cells and to identify its potential molecular targets without preconceived bias. This is a crucial step in "forward pharmacology," where the phenotype guides the discovery of the target.[5]

Phenotypic Screening: Observing the Cellular Effect

Phenotypic screening identifies compounds that produce a desired change in a cell's or organism's observable characteristics.[6][7] This target-agnostic approach is invaluable for discovering novel mechanisms of action.[6]

Experimental Protocol: Cell Proliferation Assay (High-Throughput)

-

Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) in 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 6-(Tert-butyl)-2-methylpyrimidin-4-ol (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

-

Rationale: This experiment quickly establishes whether the compound has anti-proliferative effects and identifies sensitive cell lines for further study. A potent anti-proliferative effect would support the kinase inhibitor hypothesis, as many kinases are involved in cell cycle regulation.[4]

Target Deconvolution: Identifying the Molecular Handle

Once a phenotype is observed, the next step is to identify the specific molecular target(s) responsible for that effect, a process known as target deconvolution.[5][8]

Method 1: Chemoproteomic Profiling with Kinobeads

This method uses affinity chromatography with immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[9][10] By competing with the kinobeads for binding, a free compound can reveal its specific kinase targets.[10]

Experimental Workflow: Kinobeads Pulldown and LC-MS/MS

Caption: Kinobeads workflow for kinase target identification.

Detailed Protocol: Kinobeads Pulldown

-

Cell Lysis: Lyse cultured cells (e.g., HCT116) in a buffer containing protease and phosphatase inhibitors to create a native cell lysate.[9]

-

Competition: Incubate the lysate with either 6-(Tert-butyl)-2-methylpyrimidin-4-ol at a high concentration (e.g., 10 µM) or a DMSO vehicle control for 1 hour at 4°C.

-

Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate for another hour at 4°C with rotation to allow kinases to bind.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with high-salt buffer to remove non-specific binders.

-

Elution and Digestion: Elute the bound proteins or perform an on-bead tryptic digest to generate peptides for mass spectrometry analysis.[9]

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use software like MaxQuant to quantify the relative abundance of each identified kinase in the compound-treated sample versus the DMSO control.[9] Kinases that are significantly less abundant in the compound-treated sample are potential targets, as the compound prevented them from binding to the beads.

-

Rationale: This unbiased approach screens for hundreds of endogenous kinases simultaneously in a physiologically relevant context, providing a powerful method for identifying both expected and unexpected targets.[10][11]